3-Chloro-5-nitroisoquinoline
Overview
Description
3-Chloro-5-nitroisoquinoline is an organic compound with the molecular formula C9H5ClN2O2. It belongs to the class of isoquinoline derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a chlorine atom at the third position and a nitro group at the fifth position on the isoquinoline ring.
Scientific Research Applications
3-Chloro-5-nitroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other fine chemicals due to its unique chemical properties.
Mechanism of Action
Pharmacokinetics
molecular weight (208.6) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-nitroisoquinoline can be influenced by various environmental factorsFor instance, this compound is stored at 2-8°C to maintain its stability .
Safety and Hazards
Future Directions
While specific future directions for 3-Chloro-5-nitroisoquinoline were not found in the search results, the use of 5-Nitroisoquinoline in the development of potential antimalarial drugs and in the optimization of complex gas–liquid–solid reactions suggests potential areas of future research for this compound.
Biochemical Analysis
Biochemical Properties
It is known that isoquinoline derivatives, which 3-Chloro-5-nitroisoquinoline is a part of, have been found in many important synthetic drug molecules These compounds can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Isoquinoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Isoquinoline derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 163-164 degrees Celsius . This suggests that the compound is stable under normal laboratory conditions. Information on the compound’s degradation and long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-nitroisoquinoline typically involves the nitration of 3-chloroisoquinoline. One common method includes the reaction of 3-chloroisoquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures consistent product quality and higher yields. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 3-chloro-5-aminoisoquinoline. This is typically achieved using reducing agents such as zinc dust in acetic acid.
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Although less common, the compound can also undergo oxidation reactions under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Zinc dust in acetic acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Specific oxidizing agents under controlled conditions.
Major Products Formed:
Reduction: 3-Chloro-5-aminoisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
3-Chloroisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroisoquinoline:
3-Bromo-5-nitroisoquinoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Uniqueness: 3-Chloro-5-nitroisoquinoline is unique due to the presence of both chlorine and nitro groups on the isoquinoline ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-5-nitroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-7-6(5-11-9)2-1-3-8(7)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPORMNSYOVFNQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587788 | |
Record name | 3-Chloro-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10296-47-6 | |
Record name | 3-Chloro-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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